molecular formula C26H21N3O3S B2918124 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one CAS No. 1114878-30-6

2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one

Cat. No. B2918124
CAS RN: 1114878-30-6
M. Wt: 455.53
InChI Key: MRURHTURGCDVKW-UHFFFAOYSA-N
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Description

2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives of 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one possess significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives and screened them for antimicrobial activities, showing promising results against various microorganisms (Bektaş et al., 2007). Similarly, Osarumwense (2022) synthesized compounds that demonstrated substantial antibacterial activity compared to standard drugs (Osarumwense, 2022).

Dopamine Antagonism and Neuroleptic Potential

Compounds structurally related to 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one have been investigated for their potential as dopamine antagonists. Ellefson et al. (1980) synthesized tetrahydroisoquinolines, demonstrating their capacity as dopamine antagonists in vitro, although in vivo evaluations did not show substantial antipsychotic effects (Ellefson et al., 1980).

Tubulin-Binding Tumor-Vascular Disrupting Agents

In cancer research, derivatives of this compound have been identified as potential tubulin-binding tumor-vascular disrupting agents (tumor-VDAs). Cui et al. (2017) discovered that these derivatives inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature, suggesting a novel class of tumor-VDAs (Cui et al., 2017).

Anticonvulsant Potential

Archana et al. (2002) explored the anticonvulsant properties of related quinazolin-4(3H)-one derivatives. They found that some of these compounds had promising anticonvulsant activities when compared with standard drugs (Archana et al., 2002).

Crystal Structure Analysis

Studies on the crystal structure of related quinazolinones have been conducted to understand their molecular conformation. Swamy et al. (2008) conducted a ring conformational study of quinazolinones, contributing to the understanding of their molecular structure and interactions (Swamy et al., 2008).

properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-17-23(27-24(32-17)18-12-14-20(31-2)15-13-18)16-33-26-28-22-11-7-6-10-21(22)25(30)29(26)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRURHTURGCDVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one

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